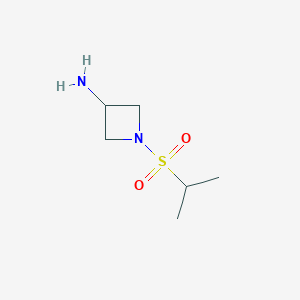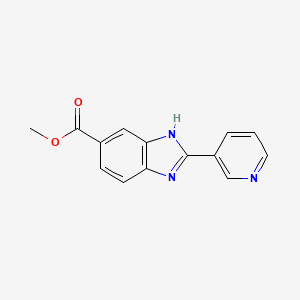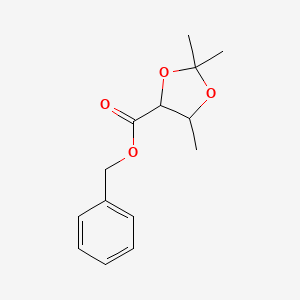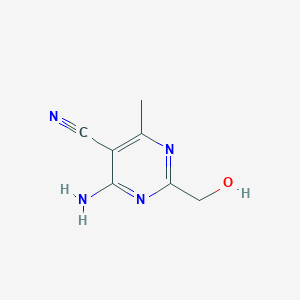![molecular formula C12H21NO4S B13870755 Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate CAS No. 1227610-33-4](/img/structure/B13870755.png)
Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-(methylsulfonyl)-7-azaspiro[35]nonane-2-carboxylate is a complex organic compound with a unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at low temperatures to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
科学的研究の応用
Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies to understand the interactions of spirocyclic compounds with biological targets.
作用機序
The mechanism of action of Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. This interaction can modulate various biochemical pathways, depending on the specific application.
類似化合物との比較
Similar Compounds
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
Uniqueness
Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
1227610-33-4 |
|---|---|
分子式 |
C12H21NO4S |
分子量 |
275.37 g/mol |
IUPAC名 |
ethyl 7-methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C12H21NO4S/c1-3-17-11(14)10-8-12(9-10)4-6-13(7-5-12)18(2,15)16/h10H,3-9H2,1-2H3 |
InChIキー |
GLXGICDBTZMSAD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CC2(C1)CCN(CC2)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4,5-dihydro-1H-imidazol-2-yl)furo[2,3-b]pyridin-5-amine](/img/structure/B13870692.png)



![3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13870723.png)



![N-benzyl-1-tert-butyl-5-[2-(dimethylamino)pyrimidin-4-yl]pyrazole-3-carboxamide](/img/structure/B13870742.png)
![ethyl N-[2-amino-4-[(4-cyanophenyl)methoxy]phenyl]carbamate](/img/structure/B13870743.png)
![N-[4-chloro-3-(1-methylpyrazol-4-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13870748.png)
